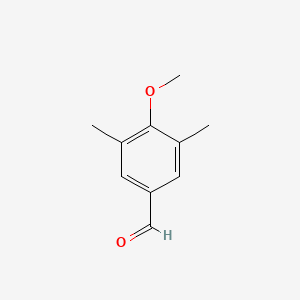

3,5-Dimethyl-4-Methoxybenzaldehyde

Beschreibung

Overview of Benzaldehyde (B42025) Derivatives as Versatile Intermediates

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are characterized by a benzene (B151609) ring attached to a formyl group. This functional group is highly reactive, readily undergoing a variety of chemical transformations. ncert.nic.in This reactivity allows chemists to use substituted benzaldehydes as starting materials or key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. ontosight.ai The specific substituents on the benzene ring can significantly influence the compound's physical and chemical properties, as well as its biological activity. cdnsciencepub.com For instance, the position and nature of these substituents can alter the reactivity of the aldehyde group, modify the molecule's solubility, and dictate how it interacts with biological targets. ncert.nic.innih.gov

A number of methods exist for the synthesis of substituted benzaldehydes. These include the Gatterman-Koch reaction, which introduces a formyl group onto an aromatic ring, and the Rosenmund reduction, which reduces an acyl chloride to an aldehyde. ncert.nic.in Other techniques involve the oxidation of corresponding benzyl (B1604629) alcohols or the hydrolysis of benzal halides. ontosight.ai More recent and efficient one-pot procedures have also been developed. acs.orgrug.nl

Significance of Methoxy- and Dimethyl-Substituted Benzaldehydes

Among the vast array of substituted benzaldehydes, those bearing methoxy (B1213986) (-OCH3) and dimethyl (-CH3) groups are of particular interest to chemists. Methoxy groups, being electron-donating, can increase the electron density of the benzene ring, influencing the compound's reactivity in electrophilic aromatic substitution reactions. cdnsciencepub.com They can also participate in hydrogen bonding, which is crucial for the binding of a molecule to a biological receptor. ontosight.ai The presence of methoxy groups has been associated with a range of biological activities, including antioxidant and antimicrobial properties. ontosight.ainih.gov

Similarly, dimethyl substituents can impact a molecule's properties. The methyl groups can provide steric hindrance, influencing the regioselectivity of reactions. They can also enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes. The combination of methoxy and dimethyl groups on a benzaldehyde scaffold can therefore lead to molecules with unique and desirable characteristics for various applications.

Research Trajectories for 3,5-Dimethyl-4-Methoxybenzaldehyde

The compound this compound, with its specific substitution pattern, represents an intriguing subject for scientific investigation. Research into this molecule is likely to follow several key trajectories. One area of focus will be the exploration of its synthetic utility. Chemists will likely investigate its use as a building block in the synthesis of novel and complex organic molecules, potentially leading to the discovery of new pharmaceuticals or materials. ontosight.ai

Another important research avenue is the evaluation of its biological and pharmacological activities. ontosight.ai Given the known properties of methoxy- and dimethyl-substituted compounds, this compound and its derivatives will likely be screened for a variety of effects, such as antioxidant, anti-inflammatory, or antimicrobial activities. ontosight.aiontosight.ai Furthermore, its potential as an allosteric modulator of hemoglobin, which could be beneficial for increasing tissue oxygenation, is another area of interest. google.com The unique arrangement of the substituents on the benzaldehyde ring may confer specific biological activities that are yet to be discovered.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,6-Dimethyl-4-formylanisole, 4-Methoxy-3,5-dimethylbenzaldehyde |

| CAS Number | 6745-75-1 |

| Physical State | Solid |

| Melting Point | 31-35 °C |

| Boiling Point | 147-149 °C at 12 mmHg |

The data in this table is compiled from sources sigmaaldrich.comsigmaaldrich.com.

Synthesis of this compound

One documented method for the synthesis of a related compound, 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde, starts from 4-hydroxy-3,5-dimethylbenzaldehyde. prepchem.com This starting material is reacted with benzyl chloride in the presence of anhydrous potassium carbonate in acetonitrile (B52724). The mixture is refluxed overnight. After workup, which includes washing with potassium hydroxide (B78521) solution and brine, the desired product is obtained. prepchem.com

Another relevant synthetic procedure is the preparation of 3,5-dimethoxy-4-ethoxybenzaldehyde from syringaldehyde (B56468). prepchem.com In this synthesis, syringaldehyde is treated with ethyl iodide and potassium carbonate in dimethylformamide (DMF) and heated. Following evaporation of the solvent and extraction with diethyl ether, the product is isolated. prepchem.com

While a direct synthesis for this compound was not found in the provided search results, the synthesis of 2,5-Dimethyl-4-methoxybenzaldehyde may offer insights. This can be achieved through a multi-step process starting from anethole, which is oxidized to anisaldehyde. chemicalbook.comchemicalbook.com The anisaldehyde then undergoes a Baeyer-Villiger oxidation, followed by hydrolysis to yield 4-methoxyphenol (B1676288). A Reimer-Tiemann formylation of 4-methoxyphenol gives 2-hydroxy-5-methoxybenzaldehyde, which is then methylated with dimethyl sulfate (B86663) to produce 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.com

Synthesis from Precursors: 3,5-Dimethyl-4-hydroxybenzaldehyde (B108906)

A more direct and widely utilized method for synthesizing this compound is through the methylation of its hydroxylated precursor, 3,5-dimethyl-4-hydroxybenzaldehyde. ontosight.ai This precursor can be obtained through the selective oxidation of the more readily available 2,4,6-trimethylphenol (B147578). researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIGEINPLSDHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374399 | |

| Record name | 3,5-Dimethyl-4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39250-90-3 | |

| Record name | 3,5-Dimethyl-4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39250-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethyl 4 Methoxybenzaldehyde

1 Methylation Reactions Utilizing Various Methylating Agents

The conversion of the phenolic hydroxyl group of 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) to a methoxy (B1213986) group is typically achieved via a Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide, which then attacks a methylating agent.

Commonly used methylating agents include dimethyl sulfate (B86663) and methyl iodide. google.comsciencemadness.org The reaction is generally carried out in the presence of a base such as potassium carbonate or sodium hydroxide (B78521) in a suitable solvent like acetone (B3395972) or DMF. prepchem.comresearchgate.net

Dimethyl Sulfate ((CH₃)₂SO₄): This is a potent and cost-effective methylating agent. The reaction is often performed with a base like potassium carbonate or sodium hydroxide. google.comgoogle.com While highly efficient, dimethyl sulfate is extremely toxic and requires careful handling. researchgate.net

Methyl Iodide (CH₃I): Another effective methylating agent that reacts with the phenoxide ion. sciencemadness.org It is also toxic and volatile. youtube.com The choice of base and solvent can influence reaction times and yields. researchgate.net

Table 1: Comparison of Conventional Methylating Agents for Phenols

| Methylating Agent | Typical Base | Common Solvent | Key Characteristics |

|---|---|---|---|

| Dimethyl Sulfate | K₂CO₃, NaOH | Acetone, DMF, Water | Highly reactive, cost-effective, but very toxic. google.comresearchgate.net |

| Methyl Iodide | K₂CO₃, KOH | Acetone, DMF | Effective, but toxic, volatile, and more expensive than dimethyl sulfate. sciencemadness.orgresearchgate.net |

In recent years, there has been a significant shift towards "green chemistry," promoting the use of less hazardous and more environmentally benign reagents. Dimethyl carbonate (DMC) has emerged as a green alternative to traditional methylating agents like dimethyl sulfate and methyl halides. DMC is non-toxic, and its reaction byproducts (often methanol (B129727) and CO₂) are less harmful.

The methylation of phenolic compounds using DMC is typically performed at elevated temperatures (90-180 °C) in the presence of a base. Various bases such as potassium carbonate can be used, sometimes with a phase-transfer catalyst to enhance reactivity under milder conditions. The reaction proceeds through the nucleophilic attack of the phenoxide ion on the methyl group of DMC.

Research has demonstrated the successful O-methylation of various phenols with DMC, achieving high yields and selectivity. This method is directly applicable to the synthesis of 3,5-dimethyl-4-methoxybenzaldehyde from its hydroxy precursor, offering a safer and more sustainable synthetic route.

One-Pot Synthetic Procedures

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time, solvents, and resources. A one-pot procedure for this compound could start from 2,4,6-trimethylphenol (B147578).

This process would involve two sequential reactions in the same vessel:

Selective Oxidation: The first step is the oxidation of one of the methyl groups (at the C4 position) of 2,4,6-trimethylphenol to a formyl group, yielding 3,5-dimethyl-4-hydroxybenzaldehyde. This can be achieved using catalytic systems such as copper(II) chloride with an oxygen or hydrogen peroxide source. researchgate.net

Methylation: Following the oxidation, a methylating agent and a base are added directly to the reaction mixture to convert the newly formed hydroxyl group into a methoxy group.

Exploration of Novel Synthetic Pathways

The development of new synthetic routes is crucial for enhancing the accessibility and application of this compound. This section delves into modern techniques that are revolutionizing the synthesis of benzaldehyde (B42025) derivatives.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid reaction times, increased yields, and enhanced selectivity. researchgate.net This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to a more uniform and efficient energy transfer compared to conventional heating methods. researchgate.net The application of microwave technology has been shown to accelerate a wide range of organic reactions, including the synthesis of various heterocyclic compounds and benzaldehyde derivatives. rsc.orgarkat-usa.orgoatext.com

The core principle of microwave heating involves the interaction of microwaves with polar molecules in the reaction mixture, causing them to rotate and generate heat through dielectric loss. researchgate.net This localized heating can lead to reaction rates that are orders of magnitude faster than those observed with traditional heating. mdpi.com For instance, reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. oatext.com

Several studies have highlighted the advantages of microwave-assisted synthesis for reactions involving benzaldehydes. For example, the synthesis of benzimidazole (B57391) derivatives from N-phenyl-o-phenylenediamine and various benzaldehydes, including those with methoxy substituents, demonstrated significantly reduced reaction times (from 60 minutes to 5 minutes) and enhanced yields (from 61.4% to 99.9%) under microwave irradiation compared to conventional heating. mdpi.com Similarly, the synthesis of 4-amino pyrimidine (B1678525) analogues using various aldehyde derivatives under microwave conditions resulted in high yields within a short reaction time of 5 minutes. rsc.org

The benefits of this technology extend to solvent-free conditions, further enhancing its "green chemistry" credentials by reducing waste and avoiding the use of potentially toxic solvents. researchgate.netarkat-usa.org The combination of speed, efficiency, and environmental friendliness makes microwave-assisted synthesis a highly attractive methodology for the preparation of this compound and its derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes oatext.com |

| Energy Consumption | High | Low |

| Heating | Non-uniform | Uniform and direct researchgate.net |

| Yield | Often lower | Generally higher mdpi.comrsc.org |

| By-products | More likely | Reduced formation |

| Solvent Use | Often requires solvents | Can be performed solvent-free arkat-usa.org |

Phase Transfer Catalysis (PTC) is a valuable synthetic technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.org This is achieved through the use of a phase transfer catalyst, which is a substance that can transport a reactant from one phase to another where the reaction can occur. researchgate.net Quaternary ammonium (B1175870) and phosphonium (B103445) salts are commonly employed as phase transfer catalysts. researchgate.netchemijournal.com

The fundamental principle of PTC involves the catalyst forming an ion pair with the reactant in the aqueous phase, which is then soluble in the organic phase. This allows the reactant to come into contact with the substrate in the organic phase, leading to the desired reaction. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. This methodology is particularly useful for reactions involving inorganic reagents (like oxidants or bases) and organic substrates that are insoluble in water. crdeepjournal.org

In the context of synthesizing substituted benzaldehydes, PTC has been successfully applied in oxidation reactions. For example, benzyl (B1604629) alcohols can be selectively oxidized to the corresponding benzaldehydes using hypochlorite (B82951) as the oxidant under PTC conditions, with yields often exceeding 90%. mendeley.com This method is highly selective, as it avoids the over-oxidation to carboxylic acids. Similarly, the oxidation of benzaldehydes to benzoic acids has been achieved with high yields using permanganate (B83412) or dichromate as the oxidant in the presence of a phase transfer catalyst. researchgate.netchemijournal.com

The choice of catalyst and solvent can significantly impact the reaction's efficiency. For instance, in the oxidation of substituted benzyl alcohols, tricaprylmethylammonium chloride was found to be a suitable phase transfer catalyst, and ethyl acetate (B1210297) proved to be a better solvent than others. researchgate.net The versatility of PTC also extends to C-alkylation reactions, which are crucial for introducing alkyl groups into a molecule. phasetransfer.com For the synthesis of this compound, a potential PTC application could involve the alkylation of a phenolic precursor. dntb.gov.ua

Table 2: Examples of Phase Transfer Catalysts and Their Applications

| Catalyst | Reactants | Product |

|---|---|---|

| Quaternary Ammonium Salts | Substituted Benzyl Alcohols, Hypochlorite | Substituted Benzaldehydes mendeley.com |

| Quaternary Phosphonium Salts | Substituted Benzaldehydes, Dichromate | Substituted Benzoic Acids chemijournal.com |

| Aliquat 336® | Benzyl Cyanide, Alkyl Halide | Mono-C-alkylated Benzyl Cyanide phasetransfer.com |

The synthesis of this compound from its corresponding toluene (B28343) precursor, 3,5-dimethyl-4-methoxytoluene, necessitates a highly selective oxidation method. The challenge lies in oxidizing the methyl group to an aldehyde without affecting the electron-rich aromatic ring or the methoxy group. Chemo- and regioselectivity are therefore paramount.

One promising approach is the use of selective oxidizing agents that specifically target benzylic C-H bonds. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been effectively used for the regioselective oxidation of tetrahydronaphthalenes to their corresponding α-tetralones in high yields. acs.org This suggests its potential for the controlled oxidation of activated methyl groups on an aromatic ring. The reaction conditions, such as the solvent system (e.g., aqueous acetic acid), can be optimized to enhance regioselectivity. acs.org

Another strategy involves the use of catalytic systems. For example, a mesoporous silica-supported oxovanadium catalyst has demonstrated high chemo- and regioselectivity in the cross-dehydrogenative coupling of 3-hydroxycarbazoles with arenols, using molecular oxygen as the terminal oxidant. nih.gov This highlights the potential of heterogeneous catalysts in directing the outcome of oxidation reactions.

Furthermore, bacterial multicomponent monooxygenases, such as toluene/o-xylene monooxygenase (ToMO), have shown remarkable regioselectivity in the hydroxylation of aromatic hydrocarbons. asm.org While this is a hydroxylation rather than an oxidation to an aldehyde, it demonstrates the principle of enzymatic control over reaction sites. Future research could explore the development of enzymes or enzyme-mimicking catalysts capable of the direct and selective oxidation of a methyl group to an aldehyde on a substituted toluene ring.

The Vilsmeier-Haack reaction offers an alternative route to formylation, which is the introduction of a formyl group (-CHO). wikipedia.orgnumberanalytics.com This reaction typically involves the use of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic compounds. wikipedia.orgnumberanalytics.com Given that 3,5-dimethylanisole (B1630441) is an electron-rich arene, the Vilsmeier-Haack reaction could be a viable method for the direct synthesis of this compound. The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent acts as the electrophile. wikipedia.org

Table 3: Comparison of Selective Oxidation/Formylation Methods

| Method | Reagents | Key Features | Potential Application |

|---|---|---|---|

| DDQ Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | High regioselectivity for benzylic oxidation. acs.org | Oxidation of 3,5-dimethyl-4-methoxytoluene. |

| Catalytic Oxidation | Mesoporous silica-supported oxovanadium, O₂ | High chemo- and regioselectivity, uses a green oxidant. nih.gov | Selective oxidation of the methyl group. |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By replacing an atom in a reactant with one of its isotopes, chemists can trace the path of that atom through the reaction, providing insights into bond-breaking and bond-forming steps, reaction intermediates, and transition states. nih.gov Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose in organic chemistry. youtube.com

In the context of the synthesis of this compound, isotopic labeling can be employed to understand the intricacies of the synthetic methodologies discussed. For example, in the Vilsmeier-Haack reaction, if deuterated N,N-dimethylformamide (DMF-d₇) is used, the resulting aldehyde product would contain a deuterium atom in the formyl group. This would confirm that the formyl carbon originates from DMF.

Similarly, to study the mechanism of a chemo- and regioselective oxidation, the starting material, 3,5-dimethyl-4-methoxytoluene, could be synthesized with one of the methyl groups labeled with deuterium (e.g., -CD₃). By analyzing the position of the deuterium in the product, one could determine if there is a kinetic isotope effect, which would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Isotopic labeling experiments have been crucial in understanding complex reaction cascades, such as those catalyzed by terpene synthases, where the movement of atoms and the nature of carbocationic intermediates have been unraveled through the use of isotopically labeled substrates. researchgate.net In vivo stable isotope labeling methods, such as using deuterium oxide (D₂O), can also be used to investigate metabolic pathways and the synthesis of various biomolecules. nih.gov

For instance, in a study of alkene isomerization catalyzed by a cobalt(II) complex, isotopic labeling experiments demonstrated that β-hydride elimination and mendeley.comresearchgate.net-insertion steps were both rapid. acs.org This level of mechanistic detail is often only accessible through isotopic labeling.

Table 4: Potential Isotopic Labeling Studies for this compound Synthesis

| Labeled Compound | Reaction Studied | Information Gained |

|---|---|---|

| DMF-d₇ | Vilsmeier-Haack Reaction | Confirms the origin of the formyl group. |

| 3,5-di(trideuteriomethyl)-4-methoxybenzene | Selective Oxidation | Elucidates the kinetic isotope effect and rate-determining step. |

Advanced Spectroscopic and Computational Characterization of 3,5 Dimethyl 4 Methoxybenzaldehyde

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic analysis is fundamental to the characterization of 3,5-Dimethyl-4-Methoxybenzaldehyde, offering non-destructive and highly sensitive means to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The aldehydic proton characteristically appears as a singlet at approximately 9.84 ppm. The two aromatic protons, equivalent due to the molecule's symmetry, resonate as a singlet at around 7.54 ppm. The methoxy (B1213986) group's protons give rise to a singlet at approximately 3.82 ppm, while the six protons of the two methyl groups produce a singlet at about 2.33 ppm. The integration of these peaks corresponds to the number of protons in each unique environment.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.84 | s | 1H | Aldehydic H |

| 7.54 | s | 2H | Aromatic H |

| 3.82 | s | 3H | Methoxy (OCH₃) H |

| 2.33 | s | 6H | Methyl (CH₃) H |

s = singlet

The ¹³C NMR spectrum offers a definitive map of the carbon framework of this compound. The aldehydic carbon is typically observed furthest downfield, around 192.2 ppm. The aromatic carbons exhibit distinct chemical shifts: the carbon bearing the methoxy group (C4) appears around 162.5 ppm, the carbons adjacent to the aldehyde (C3 and C5) are found near 139.8 ppm, and the carbon attached to the aldehyde group (C1) resonates at approximately 131.5 ppm. The carbon of the methoxy group itself is located at about 60.4 ppm, and the carbons of the two methyl groups are observed upfield around 20.8 ppm.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 192.2 | Aldehyde C=O |

| 162.5 | C4 (aromatic) |

| 139.8 | C3, C5 (aromatic) |

| 131.5 | C1 (aromatic) |

| 129.8 | C2, C6 (aromatic) |

| 60.4 | Methoxy (OCH₃) |

| 20.8 | Methyl (CH₃) |

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong band in the region of 1685-1705 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups appears in the 2850-2970 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions. The C-O stretching of the methoxy group can be identified by a strong band around 1200-1250 cm⁻¹.

Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2962 | C-H stretch | Methyl |

| 2835 | C-H stretch | Methoxy |

| 1689 | C=O stretch | Aldehyde |

| 1587 | C=C stretch | Aromatic ring |

| 1319 | C-O stretch | Aryl ether |

| 864 | C-H bend | Aromatic ring |

Raman spectroscopy offers a complementary perspective to FT-IR, with different selection rules that can reveal vibrations not readily observed in the infrared spectrum. The Raman spectrum of this compound is characterized by a strong band for the symmetric aromatic ring breathing mode, typically appearing around 1600 cm⁻¹. The aldehydic C=O stretch also gives a distinct signal, though often weaker than in the FT-IR spectrum. The C-H stretching and bending vibrations of the methyl and methoxy groups, as well as the aromatic C-H vibrations, are also observable. nih.gov

Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3000-2800 | C-H stretch | Methyl, Methoxy, Aromatic |

| 1690 | C=O stretch | Aldehyde |

| 1600 | Aromatic ring stretch | Aromatic ring |

| 1250 | C-O stretch | Aryl ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores (light-absorbing groups).

For this compound, the expected chromophore is the substituted benzene (B151609) ring conjugated with the carbonyl group (C=O) of the aldehyde. This extended π-system would likely give rise to characteristic absorption bands. Typically, aromatic aldehydes exhibit strong π → π* transitions at shorter wavelengths and weaker, often unresolved, n → π* transitions at longer wavelengths, which arise from the excitation of a non-bonding electron on the carbonyl oxygen to an anti-bonding π* orbital. The presence of the electron-donating methoxy and methyl groups would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde (B42025).

However, specific experimental UV-Vis spectra detailing the absorption maxima (λ_max) and molar absorptivity (ε) values for this compound are not available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₂O₂, corresponding to a molecular weight of approximately 164.20 g/mol .

In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be expected at m/z 164. The fragmentation pattern would be characteristic of a substituted aromatic aldehyde. Common fragmentation pathways for similar structures include:

Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion (M-1) at m/z 163.

Loss of the entire aldehyde group (-CHO) to give an (M-29) ion at m/z 135.

Loss of a methyl radical (-CH₃) from the methoxy group or the ring to yield an (M-15) ion at m/z 149.

Cleavage of the C-O bond of the methoxy group, leading to other characteristic fragments.

While these fragmentation patterns can be predicted based on general principles, a published mass spectrum with experimentally observed fragments and their relative intensities for this compound could not be located.

X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This analysis provides detailed information on bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.

For this compound, an XRD study would reveal the planarity of the benzene ring, the orientation of the aldehyde and methoxy substituents relative to the ring, and the conformations adopted by the methyl groups. It would also elucidate how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking, which stabilize the crystal structure.

Despite the utility of this technique, no crystallographic data (e.g., unit cell parameters, space group, atomic coordinates) for this compound has been published in the accessible scientific literature or deposited in crystallographic databases.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry (lowest energy conformation) and electronic properties of molecules. A DFT calculation for this compound would yield theoretical values for bond lengths and angles, which could be compared with experimental XRD data if it were available. It also provides information on the distribution of electron density, dipole moment, and the energies of molecular orbitals.

No specific DFT studies focused on the geometrical optimization and electronic structure of this compound have been found in the searched literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the conjugated system. A calculation would provide the energies of these orbitals and the resulting energy gap. However, no published studies containing a HOMO-LUMO analysis for this specific compound are available.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of bonding and orbital interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis could quantify the stabilizing interactions between the lone pairs of the oxygen atoms (in the methoxy and carbonyl groups) and the anti-bonding orbitals of the aromatic ring (n → π* interactions), as well as other hyperconjugative effects from the methyl groups. These interactions are key to understanding the molecule's electronic structure and stability.

A literature search did not yield any NBO analysis performed on this compound.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing significant insights into its chemical reactivity. researchgate.net The MEP surface illustrates the electrostatic potential on the molecule's electron density surface, which helps in predicting the sites for electrophilic and nucleophilic attacks, as well as intermolecular interactions such as hydrogen bonding. mahendrapublications.comnih.gov

The MEP map is color-coded to represent different potential values. researchgate.net Typically, regions of negative electrostatic potential, shown in red, are characterized by an excess of electrons and are prone to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and represent favorable sites for nucleophilic attack. researchgate.netnih.gov Green and yellow regions indicate intermediate and near-zero potential, respectively. researchgate.net The potential distribution order generally follows red < yellow < green < blue. researchgate.net

For this compound, the MEP analysis reveals distinct reactive regions based on its functional groups. The most negative potential (red) is concentrated around the oxygen atom of the aldehyde group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. mahendrapublications.com This makes the carbonyl oxygen the primary site for electrophilic attack.

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map for this compound

| Color Code | Electrostatic Potential | Region on Molecule | Predicted Reactivity |

| Red | Most Negative | Carbonyl Oxygen Atom (C=O) | Site for Electrophilic Attack |

| Yellow | Intermediate Negative | Vicinity of Methoxy Oxygen | Weak Electrophilic Interaction |

| Green | Near-Zero Potential | Aromatic Ring Carbon Skeleton | Low Reactivity |

| Blue | Most Positive | Aldehyde Hydrogen, Methyl Group Hydrogens | Site for Nucleophilic Attack |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes, molecular stability, and intermolecular interactions. researchgate.net These simulations are instrumental in understanding how molecules like this compound interact with themselves and with other molecules in a condensed phase.

In the solid state, the intermolecular interactions within crystalline this compound are expected to be governed by a combination of weak non-covalent forces. Crystal structures of similar molecules, such as other dimethoxybenzaldehyde isomers, reveal the prevalence of weak C—H⋯O hydrogen bonds. researchgate.netuc.pt For this compound, such interactions would likely occur between the aldehyde or methoxy oxygen atoms of one molecule and the methyl or aromatic hydrogen atoms of a neighboring molecule. These interactions play a critical role in the stabilization of the crystal lattice.

MD simulations can model these specific interactions and quantify their strength and dynamics. The simulations can reveal the preferred orientation of molecules in a crystal, the distances of hydrogen bonds, and the vibrational motions of the functional groups. uc.pt Furthermore, MD studies can elucidate the nature of interactions with solvent molecules or biological macromolecules. For instance, studies on similar benzaldehyde derivatives interacting with proteins like human serum albumin have shown that the primary forces involved are hydrogen bonding and hydrophobic interactions, with minor contributions from electrostatic forces. nih.gov The two methyl groups on the aromatic ring of this compound would significantly contribute to hydrophobic interactions.

Table 2: Summary of Potential Intermolecular Interactions for this compound Investigated by Molecular Dynamics

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Significance |

| Hydrogen Bonding | C-H (Aldehyde) | O=C (Aldehyde) | Dimer formation, crystal packing |

| Hydrogen Bonding | C-H (Methyl) | O=C (Aldehyde) | Crystal lattice stabilization uc.pt |

| Hydrogen Bonding | C-H (Aromatic) | O-CH₃ (Methoxy) | Influence on molecular orientation |

| Hydrophobic Interactions | -CH₃ (Methyl Groups) | -CH₃ (Methyl Groups) | Contribution to molecular packing and solubility nih.gov |

| Dipole-Dipole Interactions | C=O (Aldehyde) | C=O (Aldehyde) | Overall cohesion in solid/liquid state |

| van der Waals Forces | Entire Molecule | Entire Molecule | General intermolecular attraction uc.pt |

Reactivity and Derivatization of 3,5 Dimethyl 4 Methoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is the primary site for nucleophilic addition and condensation reactions, making it a valuable synthon for building more complex molecules.

Condensation reactions involving the aldehyde group of 3,5-Dimethyl-4-Methoxybenzaldehyde are crucial for the synthesis of heterocyclic compounds and other complex organic structures. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is fundamental in coordination chemistry and the synthesis of biologically active compounds. The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the final imine product. Substituted benzaldehydes are frequently used to synthesize Schiff base ligands that can form stable complexes with various metal ions. core.ac.uknih.gov The synthesis of novel Schiff bases from substituted aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) or 3,4-dimethoxybenzaldehyde (B141060), and their subsequent complexation with metals like copper(II) have been extensively studied. core.ac.ukmdpi.com

Table 1: Schiff Base Formation

| Reactant A | Reactant B | Product Type |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |

This compound can participate in aldol-type condensation reactions, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base like piperidine. wikipedia.orgresearchgate.net The product is typically an α,β-unsaturated compound. wikipedia.org Aromatic aldehydes, including those with electron-donating substituents, are common substrates for this reaction. rsc.org For instance, substituted benzaldehydes readily react with active methylene compounds such as malononitrile, ethyl cyanoacetate, or thiobarbituric acid to yield the corresponding condensation products. wikipedia.orgresearchgate.netrsc.org

Table 2: Knoevenagel Condensation

| Reactant A | Reactant B (Active Methylene) | Catalyst (Typical) | Product Type |

|---|---|---|---|

| This compound | Ethyl Cyanoacetate | Piperidine | α,β-Unsaturated Ester |

| This compound | Malononitrile | Piperidine | α,β-Unsaturated Nitrile |

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, urea, and a β-ketoester like ethyl acetoacetate. wikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The nature of the substituent on the aromatic aldehyde can influence the reaction yield. Studies have shown that aromatic aldehydes bearing electron-donating groups, such as methoxy (B1213986) (-OMe) or methyl (-Me), are compatible with the reaction conditions and can provide the corresponding DHPM products in high yields. acs.orgrsc.org Although specific studies detailing the use of this compound in the Biginelli reaction are not prevalent, the general reactivity pattern of similarly substituted aldehydes suggests its suitability as a substrate for synthesizing highly substituted dihydropyrimidinones. acs.orgrsc.org

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,5-dimethyl-4-methoxybenzoic acid. This transformation is a common synthetic step to produce substituted benzoic acid derivatives. Various oxidizing agents can be employed for this purpose, with common examples including potassium permanganate (B83412) (KMnO₄) and catalytic systems involving oxygen or hydrogen peroxide. google.comresearchgate.net The oxidation of substituted p-methoxytoluenes to their corresponding aldehydes and subsequently to anisic acids is a well-established industrial process. researchgate.net

Table 3: Oxidation to Carboxylic Acid

| Reactant | Product | Typical Oxidizing Agents |

|---|---|---|

| This compound | 3,5-Dimethyl-4-methoxybenzoic acid | KMnO₄, Catalytic O₂, H₂O₂ |

Condensation Reactions

Reactions Involving the Aromatic Ring and Substituents

The substituents on the benzene (B151609) ring—one methoxy group and two methyl groups—are all electron-donating and activating. They direct incoming electrophiles to the ortho and para positions. In the case of this compound, the para position relative to the strong activating methoxy group is occupied by the aldehyde. The ortho positions (C3, C5) are occupied by the methyl groups. The only available positions for electrophilic aromatic substitution are C2 and C6.

These two positions are ortho to the deactivating aldehyde group and are flanked by methyl groups. This combination of electronic deactivation (from the adjacent aldehyde) and significant steric hindrance from the neighboring methyl groups makes electrophilic substitution on the aromatic ring of this compound challenging. While the compound's electron-donating groups increase the electron density of the aromatic ring, they can simultaneously enhance resistance to electrophilic substitution due to these steric and electronic factors. Therefore, such reactions would likely require forcing conditions or specialized catalytic systems to proceed efficiently.

Functional Group Transformations and Substitutions

The reactivity of this compound is centered around its aldehyde and methoxy functionalities, as well as the substituted benzene ring. These groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

The aldehyde group is a primary site for chemical modifications. Aromatic aldehydes, in general, are susceptible to nucleophilic addition reactions. numberanalytics.comwikipedia.orglibretexts.org This involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. libretexts.org While specific studies on this compound are not extensively detailed in the provided results, its reactivity can be inferred from the general behavior of aromatic aldehydes.

Table 1: Potential Functional Group Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | General Applicability |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Aromatic aldehydes can be oxidized to carboxylic acids. britannica.com |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Aldehydes are readily reduced to primary alcohols. britannica.com |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine | A two-step, one-pot procedure can be employed for the synthesis of substituted benzaldehydes. acs.org |

| Wittig Reaction | Phosphorus ylide | Alkene | A common method for forming carbon-carbon double bonds from aldehydes. numberanalytics.com |

| Cannizzaro Reaction | Concentrated base (e.g., NaOH) | Alcohol and Carboxylic Acid | Disproportionation reaction for aldehydes lacking α-hydrogens. britannica.com |

The methoxy group (-OCH₃) is generally stable but can be cleaved to a hydroxyl group (-OH) under specific conditions, a reaction known as O-demethylation. chem-station.comwikipedia.org This transformation is significant as it provides a route to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906), a valuable intermediate for further derivatization. Common reagents for the cleavage of aryl methyl ethers include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). chem-station.commasterorganicchemistry.com The reaction with BBr₃ proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

The benzene ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy and methyl groups. However, the aldehyde group is a deactivating, meta-directing group. organicmystery.com The interplay of these electronic effects would direct incoming electrophiles to the positions ortho to the methoxy group (and meta to the aldehyde), though steric hindrance from the adjacent methyl groups could influence the regioselectivity.

Synthesis of Related Compounds (e.g., 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde)

A key derivative of this compound is 3,5-dimethyl-4-(phenylmethoxy)benzaldehyde. The synthesis of this compound from this compound necessitates a two-step process: O-demethylation followed by a Williamson ether synthesis.

Step 1: O-Demethylation of this compound

To synthesize 3,5-dimethyl-4-(phenylmethoxy)benzaldehyde, the methoxy group of the parent compound must first be converted to a hydroxyl group to yield 3,5-dimethyl-4-hydroxybenzaldehyde. This can be achieved using standard demethylating agents. chem-station.comwikipedia.org

Table 2: Proposed O-Demethylation of this compound

| Starting Material | Reagent | Product |

| This compound | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | 3,5-Dimethyl-4-hydroxybenzaldehyde |

Step 2: Williamson Ether Synthesis

The resulting 3,5-dimethyl-4-hydroxybenzaldehyde can then be reacted with benzyl (B1604629) chloride in the presence of a base to form the desired ether, 3,5-dimethyl-4-(phenylmethoxy)benzaldehyde. This reaction is a classic example of the Williamson ether synthesis, where an alkoxide (or in this case, a phenoxide) displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgnumberanalytics.commasterorganicchemistry.com

A documented procedure for a similar transformation involves reacting 4-hydroxy-3,5-dimethylbenzaldehyde with benzyl chloride and anhydrous potassium carbonate in acetonitrile (B52724). prepchem.com The mixture is refluxed, and after workup and purification, yields the target compound. prepchem.com

Table 3: Synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3,5-Dimethyl-4-hydroxybenzaldehyde | Benzyl chloride | Anhydrous potassium carbonate | Acetonitrile | 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde |

This two-step synthetic route highlights how the reactivity of the methoxy group in this compound can be harnessed to produce more complex derivatives with altered properties and potential applications.

Applications of 3,5 Dimethyl 4 Methoxybenzaldehyde in Advanced Materials and Chemical Synthesis

Role as a Chemical Building Block in Complex Organic Synthesis

3,5-Dimethyl-4-methoxybenzaldehyde is a significant building block in organic synthesis. Its utility stems from the reactivity of the aldehyde functional group and the specific substitution pattern on the aromatic ring. The aldehyde can undergo a wide array of chemical transformations, including oxidation, reduction, and condensation reactions, while the methoxy (B1213986) and dimethyl groups influence the electronic properties and steric environment of the molecule. prepchem.com These features allow it to serve as a foundational structure for constructing more complex molecular architectures. For instance, the synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde is achieved through the reaction of 4-hydroxy-3,5-dimethyl benzaldehyde (B42025) with benzyl (B1604629) chloride, illustrating how the core structure can be readily modified. prepchem.com

Substituted benzaldehydes are crucial intermediates in the production of pharmaceuticals and agrochemicals. nih.gov The structural motif of this compound is found within more complex molecules designed for biological activity. Halogen- and methoxy-substituted benzaldehydes are noted for their practical relevance in drug manufacturing and the creation of agrochemicals. nih.gov While direct examples for this specific compound are proprietary or less documented in public literature, related methoxybenzaldehyde derivatives are well-established as key intermediates. For example, 3-methoxybenzaldehyde (B106831) is a necessary raw material for synthesizing isoquinoline (B145761) derivatives, which are important for producing drugs like the natural alkaloid Yohimbine. google.com Similarly, 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) is a key intermediate for a number of biologically active molecules, including vascular disrupting agents used in cancer therapy.

The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. These ring systems are central to the structure of many bioactive molecules.

Isoxazoles: This compound serves as a scaffold for creating derivatives containing the isoxazole (B147169) ring, which is a key component in many synthetic products and a pharmacophore essential for biological activity in numerous drugs. chemenu.com Derivatives such as 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde and 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde are synthesized using this benzaldehyde core, demonstrating its role as a precursor. cymitquimica.com Isoxazoles are recognized as a privileged class of five-membered heterocycles due to their wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov

Dihydropyridines: The synthesis of dihydropyridine (B1217469) and its pyrimidine-based mimics, which are known as potent calcium channel blockers, often involves the condensation of a β-ketoester, an aldehyde, and an amine source. nih.gov The structure-activity relationship of these compounds shows that aryl derivatives, such as those that could be derived from this compound, are particularly potent. nih.gov

Substituted benzaldehydes are fundamental intermediates in the total synthesis of many natural products and their analogs. For example, 3-methoxy-4,5-methylenedioxy benzaldehyde is a very important compound used as an intermediate in the synthesis of numerous alkaloids and pharmaceutical products. google.com The structural elements of this compound make it a suitable starting point for building the complex frameworks characteristic of natural products.

Derivatives as Ligands for Metal Complexes

The aldehyde group of this compound can be readily converted into other functional groups, such as imines (Schiff bases), which are excellent ligands for coordinating with metal ions. The reaction of an aldehyde with a primary amine forms a Schiff base, and these resulting ligands can form stable complexes with a variety of transition metals.

Research on the related compound 4-hydroxy-3-methoxybenzaldehyde demonstrates this principle, where it is condensed with 5-nitropyridine-2-amine to form a Schiff base ligand. nih.gov This ligand then forms complexes with Cu(II) and Zn(II) ions. nih.gov The electronic properties of the resulting metal complex can be tuned by the substituents on the benzaldehyde ring. The dimethyl and methoxy groups on the target compound would similarly influence the properties of any derived ligands and their metal complexes.

Table 1: Applications and Synthesized Compounds

| Section | Application Area | Example Synthesized Compound/Class |

|---|---|---|

| 5.1.1 | Pharmaceuticals & Agrochemicals | Precursor to complex bioactive molecules nih.gov |

| 5.1.2 | Heterocyclic Compound Synthesis | 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde cymitquimica.com |

| 5.1.2 | Heterocyclic Compound Synthesis | Dihydropyridine analogs nih.gov |

| 5.1.3 | Natural Product Synthesis | Intermediate for alkaloids and their analogs google.com |

| 5.2 | Ligand Synthesis | Schiff base derivatives for metal complexes nih.gov |

Potential in the Development of Photochromic Compounds

Photochromic compounds are materials that can reversibly change their color upon exposure to light. This property arises from a light-induced reversible transformation between two forms of a molecule that have different absorption spectra. Research on structurally similar methoxybenzaldehydes has revealed their potential for photochromic applications.

Studies on 3-chloro-4-methoxybenzaldehyde (B1194993) (3CMBA) and 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) have shown that these molecules can exist as two distinct conformers (cis and trans) based on the orientation of the functional groups. nih.govcore.ac.uk Irradiation with UV light can selectively and reversibly convert one conformer into the other. For 3CMBA, UV light in the 302-299 nm range induces the conversion of the cis to the trans conformer, while light in the 298-296 nm range triggers the reverse process. nih.gov This light-induced conformational isomerization is the fundamental mechanism behind photochromism, suggesting that this compound could be engineered into photochromic systems.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde prepchem.com |

| 4-hydroxy-3,5-dimethyl benzaldehyde prepchem.com |

| Benzyl chloride prepchem.com |

| 3-methoxybenzaldehyde google.com |

| Isoquinoline google.com |

| Yohimbine google.com |

| 2,3-dihydroxy-4-methoxybenzaldehyde |

| 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde cymitquimica.com |

| 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde |

| Isoxazole chemenu.comnih.gov |

| Dihydropyridine nih.gov |

| 3-methoxy-4,5-methylenedioxy benzaldehyde google.com |

| 4-hydroxy-3-methoxybenzaldehyde nih.gov |

| 5-nitropyridine-2-amine nih.gov |

| 3-chloro-4-methoxybenzaldehyde nih.gov |

Environmental Considerations in the Production and Use of 3,5 Dimethyl 4 Methoxybenzaldehyde

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde is crucial for minimizing its environmental impact. These principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

The choice of solvents and the management of waste streams are paramount in the green synthesis of aromatic aldehydes. Traditional synthesis routes for related compounds often employ volatile and potentially hazardous organic solvents. For instance, a described synthesis for a similar compound, 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde, utilizes acetonitrile (B52724) as the reaction solvent, followed by extraction and washing with diethyl ether. prepchem.com While effective, these solvents raise environmental and safety concerns.

Green chemistry encourages the substitution of such solvents with more benign alternatives. Recent advancements in the synthesis of methoxybenzaldehydes have demonstrated the use of water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. google.comgoogle.com For example, a method for synthesizing p-methoxybenzaldehyde uses water as a solvent with an emulsifier, creating a greener liquid-liquid two-phase reaction system. google.com Another patented method uses water as a solvent and nitric acid as an oxidant to produce 3-methoxybenzaldehyde (B106831), highlighting a process with a solvent cost near zero that aligns with green industrial production requirements. google.com

Waste minimization is a core tenet of green chemistry and a national policy priority, emphasizing the reduction of hazardous waste at its source. nc.gov In the context of this compound synthesis, waste streams may include inorganic salts from the reaction and solvents from purification steps. prepchem.com Strategies for waste minimization include:

Improving Work Practices: Optimizing reaction stoichiometry to reduce excess reagents that end up as waste. nc.gov

Recycling and Reuse: Recovering and reusing catalysts and solvents where feasible. A green protocol for synthesizing related isoxazole-5(4H)-ones demonstrated the ability to recover and reuse the catalyst multiple times without significant loss of activity. nih.gov

Source Reduction: Designing processes that inherently produce less waste, for example, by using catalytic reactions over stoichiometric ones. nc.gov

The following table compares solvents used in the synthesis of various methoxybenzaldehydes, evaluating them based on green chemistry principles.

| Solvent | Example Use | Green Chemistry Considerations |

| Acetonitrile | Synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde prepchem.com | Effective solvent but is a volatile organic compound (VOC) with toxicity concerns. |

| Diethyl Ether | Extraction solvent prepchem.com | Highly volatile and flammable; contributes to VOC emissions. |

| Water | Synthesis of p-methoxybenzaldehyde google.com and 3-methoxybenzaldehyde google.com | Non-toxic, non-flammable, inexpensive, and environmentally benign; the ideal green solvent. |

| Dimethylformamide (DMF) | Synthesis of p-methoxybenzaldehyde google.com | A common polar aprotic solvent, but has significant toxicity concerns (reprotoxic). |

| Tetrachloromethane | Synthesis of 3,4-dimethoxybenzaldehyde (B141060) google.com | Highly toxic and ozone-depleting; its use is now heavily restricted. |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. jocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. primescholars.comjocpr.com

Reactions like additions and rearrangements inherently have 100% atom economy. primescholars.comjocpr.com In contrast, substitution and elimination reactions generate stoichiometric by-products, leading to lower atom economy.

To illustrate, consider a hypothetical synthesis of this compound via methylation of 4-hydroxy-3,5-dimethylbenzaldehyde using dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521).

Reaction: C₉H₁₀O₂ + (CH₃)₂SO₄ + 2NaOH → C₁₀H₁₂O₂ + Na₂SO₄ + 2H₂O

The table below breaks down the atom economy for this representative reaction.

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Atoms Incorporated into Product |

| Reactants | |||

| 4-hydroxy-3,5-dimethylbenzaldehyde | C₉H₁₀O₂ | 150.17 | Yes |

| Dimethyl sulfate | (CH₃)₂SO₄ | 126.13 | No (SO₄ part is waste) |

| Sodium hydroxide | NaOH | 39.997 | No |

| Total Reactant Mass | 316.30 | ||

| Product | |||

| This compound | C₁₀H₁₂O₂ | 164.20 | Yes |

| Atom Economy | (164.20 / 316.30) * 100 = 51.9% |

This calculation demonstrates that, at best, only about half the mass of the reactants is converted into the desired product, with the remainder forming waste by-products. Green chemistry strives to develop alternative synthetic routes, such as those using catalysts, that exhibit higher atom economy. jocpr.com

Degradation Pathways and By-product Formation

Understanding the degradation of this compound is essential for assessing its environmental persistence and the potential impact of its transformation products. While specific degradation pathways for this compound are not extensively documented, probable routes can be inferred from the behavior of structurally similar molecules like other benzaldehydes and methoxybenzenes.

Potential degradation mechanisms in the environment include:

N-demethylation and Oxidation: In the biodegradation of malachite green, a complex triphenylmethane (B1682552) dye, breakdown involves steps of N-demethylation, reduction, benzene (B151609) ring-removal, and oxidation. plos.org This process yields intermediates including benzaldehyde (B42025) and various phenol (B47542) derivatives. plos.org

Oxidation of the Aldehyde Group: The aldehyde functional group can be oxidized to a carboxylic acid, forming 3,5-dimethyl-4-methoxybenzoic acid.

O-Demethylation: The methoxy (B1213986) group (-OCH₃) can be cleaved to a hydroxyl group (-OH), yielding 4-hydroxy-3,5-dimethylbenzaldehyde.

Ring Cleavage: Under microbial action, the aromatic ring can be hydroxylated and subsequently cleaved, breaking the compound down into smaller, aliphatic molecules that can be used as carbon sources by microorganisms.

The by-products of these degradation pathways could have their own environmental and toxicological profiles. For instance, the degradation of the mycotoxin gliotoxin (B1671588) involves the addition of methyl groups to sulfur residues, which serves as a detoxification pathway for the producing fungus. wikipedia.org Conversely, incomplete degradation of aromatic compounds can sometimes lead to the formation of more persistent or toxic intermediates.

Fate and Transport in the Environment

The environmental fate and transport of a chemical describe its movement and transformation within and between environmental media like air, water, and soil. cdc.gov For this compound, its physicochemical properties govern this behavior.

The compound has a boiling point of 264°C at 760 mmHg, indicating moderate volatility. sigmaaldrich.com Chemicals with significant vapor pressure can be released into the atmosphere. itrcweb.org Studies on related halomethoxybenzenes show they can undergo long-range, continental-scale transport in the atmosphere. vliz.be A primary mechanism for entering the atmosphere is evaporation from water bodies, which they may reach via runoff from terrestrial environments. vliz.be This suggests that this compound could exhibit similar transport behavior.

Once in the environment, its partitioning is key. Due to its expected high aqueous solubility and low sorption to soil (a characteristic of similar polar organic molecules), it is likely to partition to and be transported with water, posing a potential risk to groundwater. itrcweb.org The tendency of an organic chemical to bond to soil is indicated by its organic carbon-water (B12546825) partition coefficient (Koc); a low Koc value suggests high mobility in soil. cdc.gov

The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted data on the functional use and environmental fate of chemicals like this compound (identified by DTXSID00374399). epa.gov Predictions suggest a high probability of its use as a fragrance and flavorant. epa.gov

| Environmental Property | Predicted Behavior/Value | Implication |

| Volatility | Moderate (BP: 264°C) sigmaaldrich.com | Potential for atmospheric transport, especially via volatilization from water. vliz.be |

| Solubility in Water | High (Expected) | Likely to be mobile in soil and partition into surface water and groundwater. itrcweb.org |

| Sorption to Soil/Sediment | Low (Expected) | Not expected to persist in soil or sediment; rapid movement is likely. itrcweb.org |

| Bioaccumulation Potential | Low itrcweb.org | Not expected to biomagnify in the food chain. |

| Atmospheric Fate | Likely subject to indirect photooxidation. itrcweb.org | Releases to the air are not expected to be persistent. |

Regulatory and Safety Aspects in Industrial and Research Settings

The handling of this compound in industrial and research settings is governed by regulations and safety protocols designed to minimize exposure and environmental release. Key aspects are typically outlined in the compound's Safety Data Sheet (SDS), which is mandated by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200). fishersci.comfishersci.com

The SDS for this compound provides specific hazard classifications and required safety measures. sigmaaldrich.com

| GHS Hazard Statement | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

Source: Sigma-Aldrich sigmaaldrich.com

To mitigate these hazards, standard industrial hygiene and safety practices are required. fishersci.com These include:

Engineering Controls: Handling the chemical in well-ventilated areas, such as under a fume hood, to minimize inhalation of vapors. fishersci.comthermofisher.com Eyewash stations and safety showers must be readily accessible. fishersci.comfishersci.com

Personal Protective Equipment (PPE): Use of appropriate PPE, including safety glasses or goggles conforming to EN166 standards, chemical-resistant gloves, and protective clothing to prevent skin contact. fishersci.comfishersci.com For situations where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary. fishersci.com

Handling and Storage: Storing containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents. fishersci.comfishersci.com

Spill and Waste Disposal: Spills should be contained with an inert absorbent material and placed in suitable, closed containers for disposal. fishersci.com All waste must be disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant. fishersci.com

From a broader regulatory perspective, while this specific compound may not be listed under major federal regulations like CERCLA or SARA, state or local reporting requirements for releases may still apply. fishersci.com Furthermore, as a potential food flavoring agent, its use would fall under the purview of the Food and Drug Administration (FDA) regulations, such as those found in 21 CFR Parts 170-199. epa.govgovinfo.gov

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-4-methoxybenzaldehyde, and how can reaction efficiency be monitored?

A common method involves nucleophilic substitution or condensation reactions using substituted benzaldehydes. For example, refluxing substituted benzaldehyde derivatives with acetic acid in ethanol under controlled conditions (e.g., 4 hours at elevated temperatures) can yield the target compound. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, vacuum evaporation isolates the product . Key parameters : Solvent choice (ethanol for solubility), acid catalyst (glacial acetic acid), and reflux duration.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and methoxy group integration. Mass spectrometry (MS) provides molecular weight verification (expected m/z ~164.20). Gas chromatography-mass spectrometry (GC-MS) under DB-5 or HP-5 columns can assess purity, with retention times calibrated against standards .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

The compound is soluble in polar organic solvents (ethanol, DMSO) but poorly soluble in water. Stability tests indicate degradation at temperatures >100°C or prolonged exposure to light. Store at 0–6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like 3,5-dichloro derivatives?

By-products often arise from halogenation side reactions. Optimize reaction stoichiometry (excess methylating agents) and employ inert atmospheres (N₂/Ar) to suppress oxidation. Kinetic studies using differential scanning calorimetry (DSC) or in-situ Fourier-transform infrared (FTIR) spectroscopy can identify intermediates and adjust reaction pathways .

Q. What analytical challenges arise in distinguishing this compound from structurally similar aldehydes (e.g., 2,5-dimethyl-4-methoxybenzaldehyde)?

Isomeric differentiation requires high-resolution techniques:

- X-ray crystallography : Resolves substituent positions via crystal lattice analysis.

- 2D NMR (COSY, NOESY) : Identifies through-space coupling between methyl and methoxy groups.

- High-resolution MS (HRMS) : Detects subtle mass differences (e.g., m/z 164.20 vs. 164.18 for regioisomers) .

Q. How does the electronic environment of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution. Density functional theory (DFT) calculations predict preferential reactivity at the para position. Experimental validation via Suzuki-Miyaura coupling with aryl halides confirms regioselectivity .

Q. What strategies are effective in scaling up this compound synthesis while maintaining reproducibility?

Implement flow chemistry systems for precise temperature and reagent control. Use process analytical technology (PAT) tools like inline Raman spectroscopy to monitor real-time reaction dynamics. Validate scalability via design of experiments (DoE) to assess variables (temperature, catalyst loading) .

Q. How can researchers evaluate the biological activity of this compound derivatives in pharmaceutical studies?

Derivatize the aldehyde group to hydrazones or Schiff bases and screen for antimicrobial or anticancer activity. Use in vitro assays (e.g., MIC for antimicrobials, IC₅₀ in cancer cell lines) paired with molecular docking studies to predict target binding (e.g., enzyme active sites) .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite).

- Waste disposal : Classify as halogen-free organic waste and incinerate .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points) for this compound?

Cross-validate data using NIST Standard Reference Databases or peer-reviewed literature. Reproduce measurements under standardized conditions (e.g., DSC for melting points) and report uncertainties. Discrepancies may arise from polymorphic forms or impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.